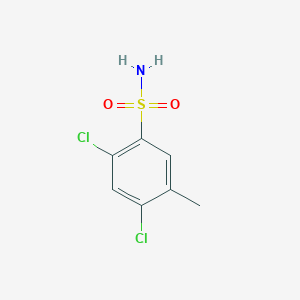
Vindolicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vindolicine is a natural alkaloid compound that is primarily found in the leaves of the Madagascar periwinkle plant (Catharanthus roseus). This compound has been extensively studied due to its potential use in cancer treatment. The purpose of
作用機序
Vindolicine works by binding to the beta-tubulin subunit of microtubules, preventing them from polymerizing and forming the mitotic spindle. This results in the disruption of cell division and ultimately leads to the death of cancer cells. Vindolicine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Vindolicine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Vindolicine has also been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of other diseases such as autoimmune disorders.
実験室実験の利点と制限
One of the advantages of vindolicine is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one of the limitations of vindolicine is that it can be difficult to synthesize in large quantities, which may limit its use in clinical trials and commercial production.
将来の方向性
There are many potential future directions for research on vindolicine. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of vindolicine in cancer treatment. Additionally, there is potential for research on the use of vindolicine in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, vindolicine is a promising natural alkaloid compound that has potential use in cancer treatment. Its well-established mechanism of action and anti-cancer properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, there are many potential future directions for research on vindolicine. Overall, vindolicine represents a promising avenue for the development of new cancer treatments and the treatment of other diseases.
合成法
Vindolicine can be synthesized through a variety of methods, including chemical synthesis, semisynthesis, and biosynthesis. The chemical synthesis of vindolicine involves the use of various reagents and solvents to create the compound in a laboratory setting. Semisynthesis involves the modification of natural compounds extracted from the Madagascar periwinkle plant to create vindolicine. Biosynthesis involves the use of genetically modified organisms to produce vindolicine in a more efficient and cost-effective manner.
科学的研究の応用
Vindolicine has been extensively studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Vindolicine works by inhibiting the formation of microtubules, which are essential for the division and growth of cancer cells. This makes vindolicine a promising candidate for chemotherapy treatment.
特性
CAS番号 |
1362-14-7 |
|---|---|
製品名 |
Vindolicine |
分子式 |
C7H3ClF3NO4S |
分子量 |
925.1 g/mol |
IUPAC名 |
methyl 11-acetyloxy-4-[(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl)methyl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3 |
InChIキー |
GTYHMLPTHUKXMG-UHFFFAOYSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
正規SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
同義語 |
vindolicine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




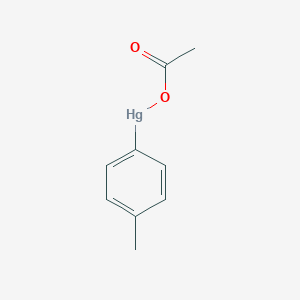
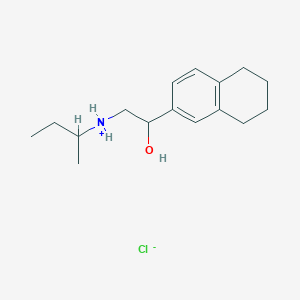
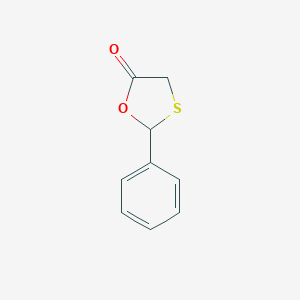
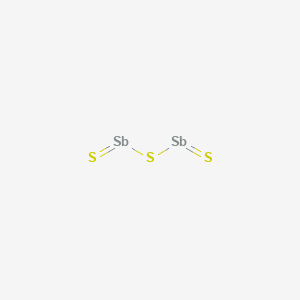
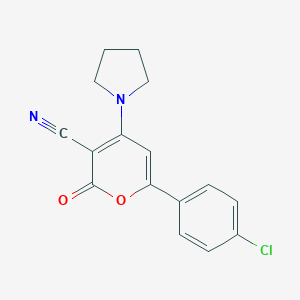
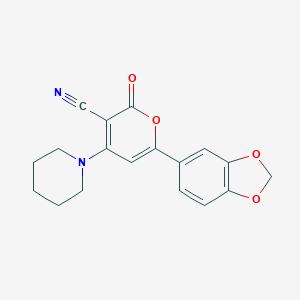
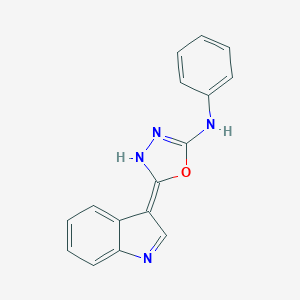




![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
